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Compound of Interest

(2-oxopyrimidin-1(2H)-yl)acetic
Compound Name: o
aci

Cat. No. 81299403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (2-
oxopyrimidin-1(2H)-yl)acetic acid, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of experimental spectra in public databases, this
guide presents predicted spectroscopic data based on established principles and
computational models. The information herein serves as a valuable reference for the
identification and characterization of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (2-oxopyrimidin-1(2H)-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (2-oxopyrimidin-1(2H)-yl)acetic acid
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.5 Singlet 1H -COOH
~7.8 Doublet of Doublets 1H H-6
~7.4 Doublet 1H H-4
~6.0 Triplet 1H H-5
~4.5 Singlet 2H -CHz-

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Data for (2-oxopyrimidin-1(2H)-yl)acetic acid

Chemical Shift (6, ppm) Carbon Atom

~170 C=0 (acid)

~163 C=0 (pyrimidine)
~155 C-4

~145 C-6

~102 C-5

~50 -CHa-

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (2-oxopyrimidin-1(2H)-yl)acetic acid
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Wavenumber (cm~?) Intensity Assignment

3200-2800 Broad O-H stretch (carboxylic acid)

~1720 Strong C=0 stretch (carboxylic acid)

1660 Strong C.=O stretch (amide, pyrimidine
ring)

~1630 Medium C=C stretch (pyrimidine ring)

~1450 Medium C-H bend (-CHz2-)

~1200 Medium C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El) for (2-oxopyrimidin-

1(2H)-yl)acetic acid

m/z Ratio Relative Intensity (%) Proposed Fragment
170 60 [M]* (Molecular lon)
125 100 [M - COOHJ*

96 80 [M - COOH - NCOJ*
68 50 [CaHaN]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid (2-oxopyrimidin-1(2H)-yl)acetic acid.
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o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

e 'H NMR Spectroscopy:
o The *H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
o Acquire the spectrum at room temperature.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o Process the raw data with appropriate software, including Fourier transformation, phase
correction, and baseline correction.

o Reference the chemical shifts to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).
e 13C NMR Spectroscopy:

o The 3C NMR spectrum is recorded on the same spectrometer, typically at a frequency of
100 MHz.

o A proton-decoupled pulse sequence is used to simplify the spectrum.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o Process the data similarly to the *H NMR spectrum and reference it to the solvent peak
(e.g., DMSO-de at 39.52 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty ATR crystal.

o

Acquire the sample spectrum over a range of 4000-400 cm~1,

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction (Electron lonization - El):

o Introduce a small amount of the solid sample into the mass spectrometer via a direct
insertion probe.

o The sample is heated to induce vaporization into the ion source.
¢ lonization and Analysis:

o The vaporized sample molecules are bombarded with a beam of electrons (typically at 70
eV) to cause ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion.
o Data Interpretation:
o The mass spectrum is plotted as relative intensity versus m/z ratio.

o The peak with the highest m/z often corresponds to the molecular ion [M]*.
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o The fragmentation pattern provides valuable information about the structure of the
molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of (2-oxopyrimidin-1(2H)-yl)acetic acid.
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Caption: Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [Spectroscopic Characterization of (2-oxopyrimidin-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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